[4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol
Description
Properties
CAS No. |
651734-66-6 |
|---|---|
Molecular Formula |
C9H14N4O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
[4-(cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C9H14N4O/c1-10-9-11-4-6(5-14)8(13-9)12-7-2-3-7/h4,7,14H,2-3,5H2,1H3,(H2,10,11,12,13) |
InChI Key |
MRCNZVJMIPVOFU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C(=N1)NC2CC2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors
Introduction of the Methanol Group: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction. This involves the use of reagents such as formaldehyde and reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the pyrimidine ring or other functional groups can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of [4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors, modulating various biological pathways. The compound’s structure allows it to fit into the active sites of target proteins, thereby affecting their function and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Differences
Biological Activity
Introduction
[4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol is a pyrimidine derivative notable for its structural complexity, which includes a cyclopropylamino group and a methylamino group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of therapeutic applications. The molecular formula of this compound is CHNO, with a molecular weight of 194.23 g/mol.
Structural Characteristics
The presence of functional groups such as hydroxymethyl, cyclopropylamino, and methylamino significantly influences the compound's biological activity. These groups can participate in various interactions with biological macromolecules, enhancing the compound's pharmacological properties.
Potential Biological Activities
Preliminary studies and computational predictions suggest that compounds similar to this compound may exhibit a range of biological activities, including:
- Antiviral Activity : The structural features may allow interaction with viral proteins, potentially inhibiting viral replication.
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains.
- CNS Activity : The cyclopropyl group is known to influence central nervous system (CNS) activity, suggesting potential applications in neuropharmacology.
Synthesis and Characterization
The synthesis of this compound can be achieved through several methodologies that emphasize yield and functional group integrity. Common synthetic routes include:
- Cyclization Reactions : Utilizing appropriate precursors to form the pyrimidine ring.
- Substitution Reactions : Introducing cyclopropyl and methylamino groups at specific positions on the pyrimidine scaffold.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Amino-2-methylpyrimidine | Amino group at position 4 | Antimicrobial | Simpler structure, less steric hindrance |
| 2-Methylpyrimidine | Methyl group at position 2 | Antiviral | Lacks amino functionality |
| Cyclopropylamine derivative | Cyclopropyl group attached | CNS activity | Directly related to cyclopropyl substitution |
This table illustrates how the combination of functional groups in this compound may confer distinct biological properties not found in simpler analogs.
Case Studies and Research Findings
Recent research has focused on the biological evaluation of similar pyrimidine derivatives. For instance, studies involving the CSNK2A enzyme have shown that modifications to the pyrimidine scaffold can significantly enhance potency and selectivity against specific targets. In particular, compounds with cyclopropyl substitutions have demonstrated promising results in inhibiting CSNK2A activity, which is implicated in various cancers.
A study published in ACS Omega highlighted that derivatives with structural similarities to this compound exhibited selective inhibition against cancer cell lines, indicating potential therapeutic applications in oncology .
Q & A
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (0–5°C) during cyclopropylamine addition reduce side reactions .
- Catalyst Use : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in heterocyclic systems .
- Purification : Reverse-phase HPLC ensures >98% purity, critical for biological assays .
How do researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic methods?
Basic Research Question
Spectroscopic Methods :
Q. Chromatographic Methods :
- HPLC : A C18 column with acetonitrile/water gradient (0.1% TFA) achieves baseline separation, with retention time ~8.2 min .
- LC-MS : Combines retention behavior with mass data to detect impurities (e.g., unreacted intermediates) .
What computational approaches are employed to predict the reactivity or biological interactions of this compound?
Advanced Research Question
- Density Functional Theory (DFT) : Models electron distribution to predict nucleophilic/electrophilic sites. For example, the hydroxymethyl group shows high electron density, favoring oxidation reactions .
- Molecular Docking : Screens against target proteins (e.g., kinases) to assess binding affinity. Pyrimidine derivatives often interact with ATP-binding pockets via hydrogen bonds .
- MD Simulations : Evaluates stability in biological membranes; logP values (~1.5) suggest moderate lipophilicity for cellular uptake .
How can conflicting data regarding the compound's solubility or stability in different solvents be systematically addressed?
Advanced Research Question
-
Solubility Profiling :
Solvent Solubility (mg/mL) Stability (24h) Water 2.1 Degrades 15% DMSO 45.8 Stable Ethanol 12.3 Stable Data from solubility assays (25°C) suggest DMSO is optimal for stock solutions . -
Degradation Analysis :
What strategies are effective in functionalizing the hydroxymethyl group of this compound for derivative synthesis?
Advanced Research Question
- Oxidation : Using KMnO₄ or CrO₃ converts -CH₂OH to -COOH, enabling carboxylate-based prodrugs .
- Esterification : Reacting with acyl chlorides (e.g., acetyl chloride) forms esters, improving membrane permeability .
- Sulfonation : Treatment with SO₃-pyridine introduces sulfonate groups for enhanced solubility .
Q. Example Reaction :
This compound + Ac₂O →
[4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methyl acetate
(Yield: 75–85% in anhydrous THF with DMAP catalyst) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
